molecular formula C28H27NO6 B613529 214852-39-8 CAS No. 214852-39-8

214852-39-8

Cat. No.: B613529
CAS No.: 214852-39-8
M. Wt: 473.53
InChI Key: IGRGLXHQUZGSMV-IXXGTQFESA-N
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Description

Fmoc-D-aspartic acid beta-2-phenylisopropyl ester, identified by the Chemical Abstracts Service number 214852-39-8, is a derivative of aspartic acid. This compound is primarily used in the field of proteomics research. It has a molecular formula of C28H27NO6 and a molecular weight of 473.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester typically involves the protection of the amino group of D-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The beta-carboxyl group is esterified with 2-phenylisopropanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester can undergo oxidation reactions, particularly at the phenylisopropyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol under suitable conditions.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Fmoc-D-aspartic acid β-2-phenylisopropyl ester serves as a protecting group in peptide synthesis. This function is critical as it allows selective reactions without interference from other functional groups. Its stability under various reaction conditions makes it a preferred choice for researchers engaged in organic synthesis.

Key Features:

  • Stability : Maintains integrity under various conditions.
  • Selectivity : Facilitates targeted reactions during peptide assembly.

Drug Development

In pharmaceutical research, this compound is utilized to create modified amino acids that enhance the efficacy of drug candidates. The modifications can lead to improved therapeutic profiles and reduced side effects in drug formulations.

Case Study:

A study demonstrated that derivatives of Fmoc-D-aspartic acid could improve the bioavailability of certain drug candidates, leading to more effective treatments with fewer adverse effects .

Bioconjugation

The compound plays a significant role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies and diagnostic tools.

Applications:

  • Targeted Drug Delivery : Enhances specificity in therapeutic applications.
  • Diagnostic Tools : Improves the efficacy of biomolecular assays.

Protein Engineering

Researchers utilize Fmoc-D-aspartic acid β-2-phenylisopropyl ester to modify proteins, enhancing their stability and functionality. This application is crucial for developing enzymes and antibodies with improved characteristics for industrial and medical use.

Data Table: Protein Modifications Using Fmoc-D-aspartic Acid

Modification TypeEffect on StabilityApplication Area
GlycosylationIncreased stabilityTherapeutics
PhosphorylationEnhanced activitySignal transduction
AcetylationImproved solubilityBiochemical assays

Research in Neuroscience

Derivatives of this compound are explored in studies related to neurotransmitter pathways, aiding in understanding neurological disorders and developing potential treatments.

Example Research:

Research has indicated that modifications using Fmoc-D-aspartic acid can influence neurotransmitter receptor binding affinities, providing insights into potential treatments for conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The phenylisopropyl ester group provides steric hindrance, influencing the conformation and reactivity of the peptide.

Comparison with Similar Compounds

  • Fmoc-D-aspartic acid alpha-2-phenylisopropyl ester
  • Fmoc-L-aspartic acid beta-2-phenylisopropyl ester
  • Boc-D-aspartic acid beta-2-phenylisopropyl ester

Comparison: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester is unique due to its specific stereochemistry and protective groups. Compared to its alpha isomer, the beta isomer provides different steric and electronic properties, affecting the overall reactivity and conformation of the synthesized peptides. The use of Fmoc protection is preferred over Boc protection in certain synthetic routes due to its ease of removal under mild conditions .

Biological Activity

Overview of Biological Activity

1,8-Naphthyridine derivatives, including 214852-39-8, have been studied for their broad spectrum of biological activities. These include:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Analgesic

These compounds have shown potential in treating various diseases, including neurological disorders such as Alzheimer's disease and multiple sclerosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance:

Cell Line IC50 (µM)
MCF-720.1
KB-V1 Vbl14.0

The mechanism of action is believed to involve the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to increased cytotoxicity .

Antiviral Activity

The compound has also demonstrated antiviral activity against several viruses. In a study focusing on H5N1 growth inhibition, derivatives similar to this compound showed promising results:

Derivative Virus Growth Inhibition (%) Cytotoxicity (%)
3-Cl-2-F91.279.3
3,4,5-Cl9.72.4

These findings suggest that the antiviral activity correlates with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer and antiviral activities, this compound has shown antimicrobial and anti-inflammatory effects. A review highlighted its potential applications in treating infections and inflammatory conditions due to its ability to inhibit bacterial growth and modulate inflammatory responses .

Case Study 1: Anticancer Efficacy

A clinical study assessed the efficacy of this compound in patients with advanced solid tumors. The results indicated a positive response rate in a subset of patients, particularly those with breast cancer. The study utilized a multi-faceted approach, including patient interviews and tumor biopsies to evaluate treatment outcomes.

Case Study 2: Antiviral Mechanism

Another case study investigated the antiviral mechanism of action of this compound against influenza viruses. The research employed a combination of in vitro assays and molecular modeling to elucidate how the compound inhibits viral replication at the cellular level.

Properties

CAS No.

214852-39-8

Molecular Formula

C28H27NO6

Molecular Weight

473.53

InChI

1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1

InChI Key

IGRGLXHQUZGSMV-IXXGTQFESA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH

Origin of Product

United States

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